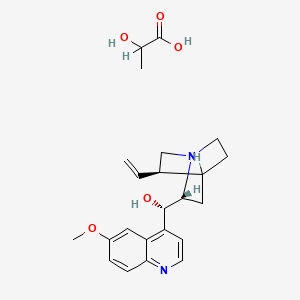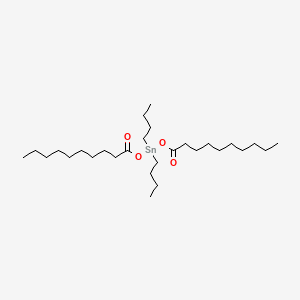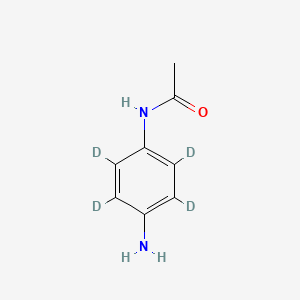
4'-Aminoacetanilide-2',3',5',6'-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is a stable isotope-labeled compound with the molecular formula C8H6D4N2O and a molecular weight of 154.2 g/mol . This compound is a deuterated form of 4’-aminoacetanilide, where the hydrogen atoms at positions 2’, 3’, 5’, and 6’ are replaced with deuterium atoms. It is primarily used in scientific research as a reference material and in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 typically involves the deuteration of 4’-aminoacetanilide. One common method is the reduction of 4’-nitroacetanilide using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Aminoacetanilide-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for accurate quantification and structural elucidation.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the metabolic pathways of drugs.
Biological Studies: Utilized in the investigation of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert any specific biological effects but is used as a tracer in various analytical and research applications. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to track its distribution and transformation in different systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Aminoacetanilide: The non-deuterated form of the compound, commonly used in similar applications but without the isotopic labeling.
2-Aminoacetanilide: An isomer with the amino group at the 2-position, used in the synthesis of heterocyclic compounds.
3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also used in synthetic chemistry.
Uniqueness
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise quantification and tracking in complex systems, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
154.20 g/mol |
Nom IUPAC |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)acetamide |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |
Clé InChI |
CHMBIJAOCISYEW-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])NC(=O)C)[2H] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




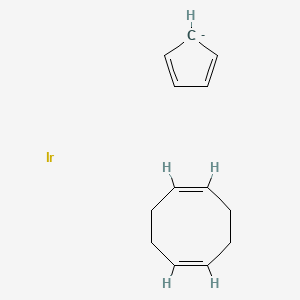
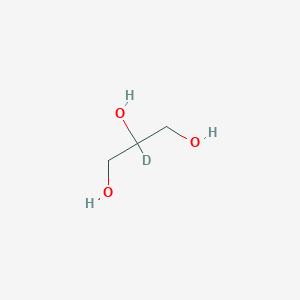
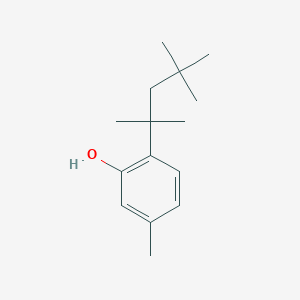
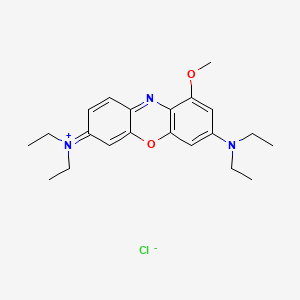


![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

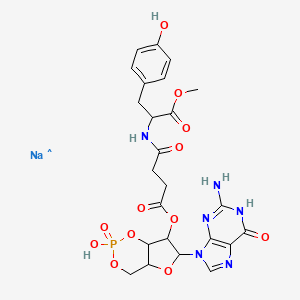
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
